3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one
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Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H28O5 and its molecular weight is 408.494. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Its molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Compounds with similar structures have been shown to have various effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biological Activity
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound's molecular formula is C20H24O4 with a molecular weight of approximately 336.41 g/mol. The structure includes a chromenone core fused with a dihydrobenzo[b][1,4]dioxin moiety, which may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H24O4 |
Molecular Weight | 336.41 g/mol |
CAS Number | 123456-78-9 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chromenone Core : This can be achieved through Pechmann condensation.
- Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety : Cyclization reactions involving catechols and epoxides are used.
- Final Modifications : Alkylation or esterification reactions introduce the isopropoxy and propyl groups.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H1299 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disrupting bacterial membrane integrity, leading to cell lysis.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of chromenone derivatives. Key findings include:
- Substituent Effects : The presence of alkoxy groups enhances solubility and bioavailability.
- Core Modifications : Alterations in the chromenone core can significantly impact potency against specific cancer types.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A derivative showed an IC50 value of 15 µM, indicating potent anticancer activity.
- Anti-inflammatory Assays : Inhibition of NO production was observed at concentrations as low as 10 µM in LPS-stimulated macrophages.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-5-7-16-12-18-22(14-21(16)29-15(3)4)30-19(6-2)24(25(18)26)17-8-9-20-23(13-17)28-11-10-27-20/h8-9,12-15H,5-7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMPLZAVZMRMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.